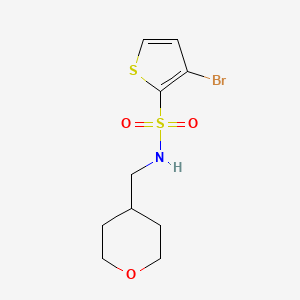![molecular formula C17H27NO B7555240 2-[4-(3-Methylphenyl)butan-2-ylamino]cyclohexan-1-ol](/img/structure/B7555240.png)
2-[4-(3-Methylphenyl)butan-2-ylamino]cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(3-Methylphenyl)butan-2-ylamino]cyclohexan-1-ol is a chemical compound that belongs to the class of beta-blockers. Beta-blockers are medications that are used to treat various medical conditions such as hypertension, heart failure, and arrhythmias. The chemical structure of this compound is shown below:
Mechanism of Action
The mechanism of action of 2-[4-(3-Methylphenyl)butan-2-ylamino]cyclohexan-1-ol is similar to other beta-blockers. These medications work by blocking the beta-adrenergic receptors, which reduces the heart rate and blood pressure. By blocking these receptors, beta-blockers also reduce the release of renin, which is a hormone that regulates blood pressure.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are similar to other beta-blockers. These medications reduce the heart rate and blood pressure, which can lead to a decrease in myocardial oxygen demand. Beta-blockers can also improve left ventricular function and reduce the risk of arrhythmias.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[4-(3-Methylphenyl)butan-2-ylamino]cyclohexan-1-ol in lab experiments is its well-established mechanism of action. Beta-blockers have been extensively studied, and their effects on the cardiovascular system are well-known. However, one of the limitations of using beta-blockers in lab experiments is their potential for off-target effects. Beta-blockers can also block other types of receptors, which can lead to unintended effects.
Future Directions
1. Combination therapy: Beta-blockers such as 2-[4-(3-Methylphenyl)butan-2-ylamino]cyclohexan-1-ol may be used in combination with other medications to treat hypertension, heart failure, and arrhythmias.
2. Novel beta-blockers: Researchers may develop new beta-blockers that have improved efficacy and fewer side effects.
3. Personalized medicine: Beta-blockers may be used in a more personalized manner based on an individual's genetic makeup and medical history.
In conclusion, this compound is a beta-blocker that has been extensively studied for its potential therapeutic applications. This chemical compound has a well-established mechanism of action and has been used to treat hypertension, heart failure, and arrhythmias. However, beta-blockers have potential limitations and researchers are exploring future directions to improve their efficacy and reduce their side effects.
Synthesis Methods
The synthesis of 2-[4-(3-Methylphenyl)butan-2-ylamino]cyclohexan-1-ol involves the reaction of 3-methylphenylacetone with cyclohexanone in the presence of sodium ethoxide. The resulting product is then reacted with isobutylamine to form the final compound. The overall reaction scheme is shown below:
Scientific Research Applications
2-[4-(3-Methylphenyl)butan-2-ylamino]cyclohexan-1-ol has been extensively studied for its potential therapeutic applications. Some of the areas of research include:
1. Hypertension: Beta-blockers such as this compound are commonly used to treat hypertension. These medications work by blocking the beta-adrenergic receptors, which reduces the heart rate and blood pressure.
2. Heart failure: Beta-blockers have also been shown to be effective in treating heart failure. These medications improve the heart's ability to pump blood by reducing the workload on the heart.
3. Arrhythmias: Beta-blockers can also be used to treat certain types of arrhythmias. These medications help to regulate the heart's rhythm by blocking the beta-adrenergic receptors.
properties
IUPAC Name |
2-[4-(3-methylphenyl)butan-2-ylamino]cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-13-6-5-7-15(12-13)11-10-14(2)18-16-8-3-4-9-17(16)19/h5-7,12,14,16-19H,3-4,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYSFAUPRWCAGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(C)NC2CCCCC2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-chlorophenyl)methyl]-1-(oxan-4-yl)methanamine](/img/structure/B7555169.png)



![2-[1-[(5-Methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]piperidin-3-yl]ethanol](/img/structure/B7555199.png)

![4-[3-(2-hydroxyethyl)piperidin-1-yl]-N-methylbenzenesulfonamide](/img/structure/B7555217.png)
![[3-(hydroxymethyl)pyrrolidin-1-yl]-(1H-indazol-5-yl)methanone](/img/structure/B7555249.png)
![(2S)-5-amino-2-[3-(3-methylphenyl)propanoylamino]-5-oxopentanoic acid](/img/structure/B7555250.png)
![(2S)-5-amino-2-[3-(2-methylphenyl)propanoylamino]-5-oxopentanoic acid](/img/structure/B7555251.png)

![7-(2-methoxyethyl)-3-methyl-8-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B7555266.png)
![3-[Ethyl-(1-methylimidazol-4-yl)sulfonylamino]propanoic acid](/img/structure/B7555267.png)